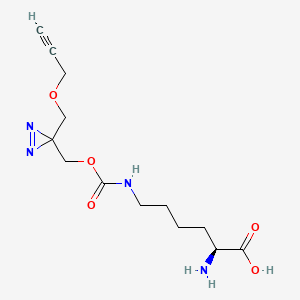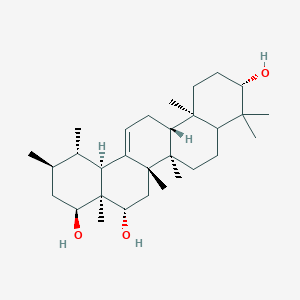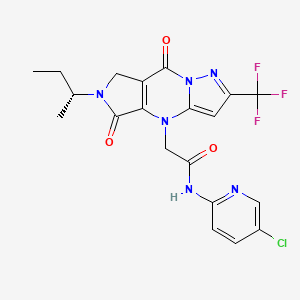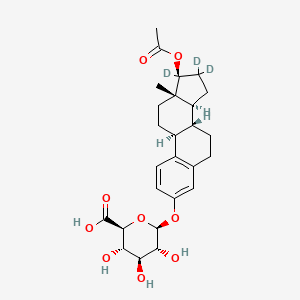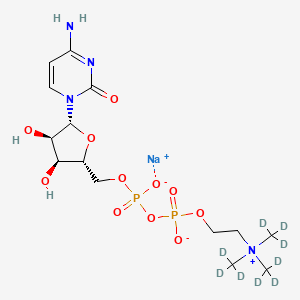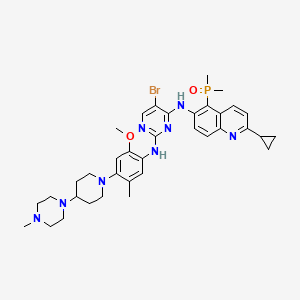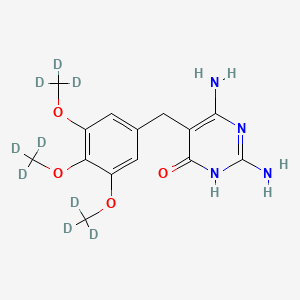![molecular formula C32H57N5O9 B15144428 cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] is a cyclic peptide, a class of compounds known for their structural rigidity and biological activity Cyclic peptides are characterized by a circular sequence of amino acids, which confer unique properties such as enhanced stability and resistance to enzymatic degradation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the linear peptide chain is assembled, cyclization is achieved through the formation of a peptide bond between the terminal amino acids .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from reaction mixtures .
化学反応の分析
Types of Reactions
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides or sulfones.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学的研究の応用
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological membranes and proteins.
Medicine: Explored as a therapeutic agent for its stability and bioactivity, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
作用機序
The mechanism of action of cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with extracellular domains .
類似化合物との比較
Similar Compounds
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-): Known for its cytotoxic effects against melanoma cells.
Cyclo(Pro-homoPro-β3-homoPhe-Phe-): Exhibits cytostatic effects and is studied for its anticancer properties.
Uniqueness
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] stands out due to its unique amino acid composition and structural features, which confer distinct biological activities. Its specific sequence and modifications, such as the presence of hexyl and methyl groups, enhance its stability and bioactivity compared to other cyclic peptides .
特性
分子式 |
C32H57N5O9 |
|---|---|
分子量 |
655.8 g/mol |
IUPAC名 |
(6S,9S,12S,15S,18R,19R)-12-[(2R)-butan-2-yl]-19-hexyl-6-[(1S)-1-hydroxyethyl]-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)/t19-,20-,21+,22+,23+,24-,26+,27+/m1/s1 |
InChIキー |
VFGBXFZXJAWPOE-PEOIOWGVSA-N |
異性体SMILES |
CCCCCC[C@@H]1[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)O1)[C@H](C)O)CO)[C@H](C)CC)CC(C)C)C)C |
正規SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
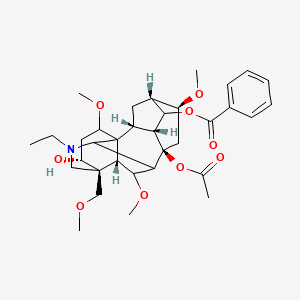
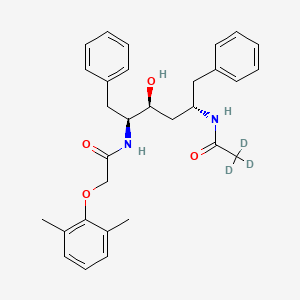
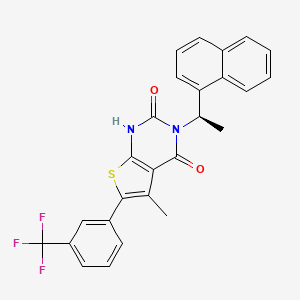
![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
